![molecular formula C21H20O B14406483 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene CAS No. 84249-67-2](/img/structure/B14406483.png)
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a methoxyphenyl group attached to a prop-1-en-2-yl chain, which is further connected to a methylnaphthalene core. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene typically involves a series of organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. For this compound, the reaction between 2-methoxybenzaldehyde and 4-methylnaphthalene in the presence of sodium hydroxide can be employed . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond into a single bond, forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce saturated hydrocarbons.
Scientific Research Applications
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key pathway involved in inflammation and cancer . By binding to the DNA-binding domain of STAT3, this compound prevents the transcription of genes associated with cell proliferation and survival.
Comparison with Similar Compounds
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene can be compared with other similar compounds such as:
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): This compound also inhibits STAT3 activation and has been studied for its anti-inflammatory and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
84249-67-2 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene |
InChI |
InChI=1S/C21H20O/c1-15-12-13-19(20-10-6-5-9-18(15)20)16(2)14-17-8-4-7-11-21(17)22-3/h4-13H,2,14H2,1,3H3 |
InChI Key |
ZMSXMPOLDCASPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=C)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


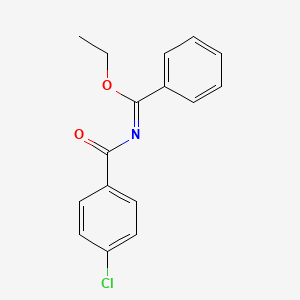
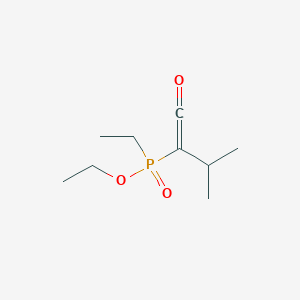

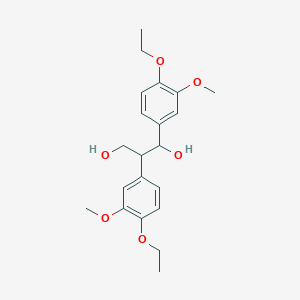
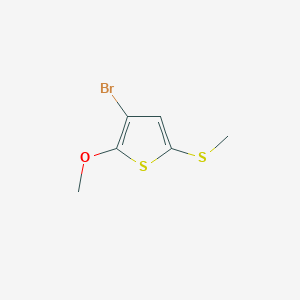
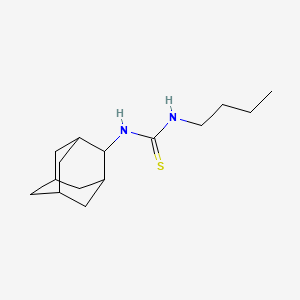
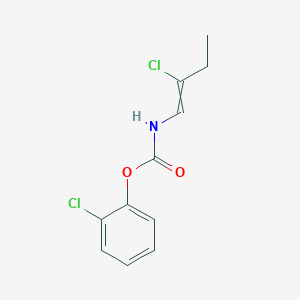
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
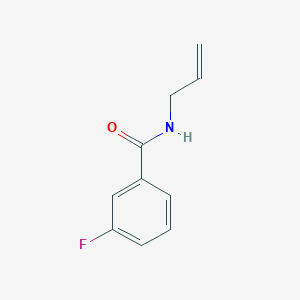
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
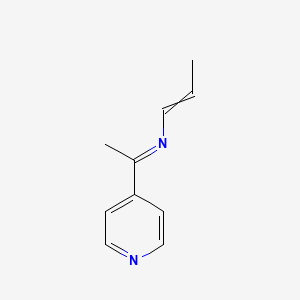
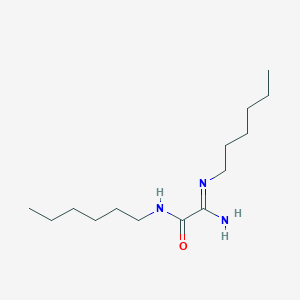
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)

